molecular formula C6H11NO2S B7965402 (3R)-thiomorpholine-3-carboxylic acid methyl ester

(3R)-thiomorpholine-3-carboxylic acid methyl ester

Cat. No.: B7965402
M. Wt: 161.22 g/mol
InChI Key: CYKUMLWZCRVBJA-YFKPBYRVSA-N
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Description

"(3R)-Thiomorpholine-3-carboxylic acid methyl ester" is a chiral thiomorpholine derivative characterized by a six-membered sulfur-containing heterocycle (thiomorpholine) with a carboxylic acid methyl ester group at the 3-position. The (3R) configuration indicates the stereochemistry at the third carbon atom. However, direct experimental data on this specific compound (e.g., synthesis, biological activity, or physicochemical properties) is absent in the provided evidence, necessitating inferences from structural analogs.

Properties

IUPAC Name

methyl (3R)-thiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKUMLWZCRVBJA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-thiomorpholine-3-carboxylic acid methyl ester typically involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of thiomorpholine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the ester bond.

Industrial Production Methods

Industrial production of (3R)-thiomorpholine-3-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-Thiomorpholine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides and other esters.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceuticals. It has been explored for its potential in developing drugs targeting various diseases, including cancer and bacterial infections. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of thiomorpholine compounds exhibit significant antiproliferative effects on cancer cell lines. For instance, studies have shown that compounds incorporating the thiomorpholine moiety can inhibit the growth of human leukemia cells (CEM) and cervical carcinoma cells (HeLa) with varying degrees of potency .

Organic Synthesis

(3R)-Thiomorpholine-3-carboxylic acid methyl ester is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution reactions, makes it a versatile reagent in organic synthesis.

Table 1: Common Reactions Involving (3R)-Thiomorpholine-3-carboxylic Acid Methyl Ester

Reaction TypeDescriptionProducts
OxidationConversion of sulfur to sulfoxides or sulfonesSulfoxides/Sulfones
ReductionFormation of thiomorpholine derivativesVarious functionalized derivatives
Nucleophilic SubstitutionEster group reacts with nucleophilesNew carboxylic acid derivatives

Biochemical Studies

In biochemical research, (3R)-thiomorpholine-3-carboxylic acid methyl ester is used to study the role of sulfur-containing compounds in biological systems. It has been investigated for its potential as an enzyme inhibitor and antimicrobial agent.

Case Study: Enzyme Inhibition
Research indicates that this compound can bind to specific enzymes, altering their conformation and inhibiting their activity. This mechanism has implications for developing new antimicrobial agents targeting resistant bacterial strains .

Comparative Analysis with Related Compounds

To understand the uniqueness of (3R)-thiomorpholine-3-carboxylic acid methyl ester, it is essential to compare it with similar compounds:

Table 2: Comparison with Related Thiomorpholine Derivatives

CompoundUnique FeaturesPotential Applications
Thiomorpholine-3-carboxylic acidParent compound without ester groupBasic research
Thiomorpholine-3-carboxylic acid hydrochlorideSalt form enhancing solubilityPharmaceutical formulations
Other thiomorpholine derivativesVarying substituents leading to different propertiesDiverse therapeutic applications

Mechanism of Action

The mechanism of action of (3R)-thiomorpholine-3-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfur and nitrogen atoms in the thiomorpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Thiomorpholine-3-carboxylate (CAS 58729-31-0)

  • Structure : Ethyl ester analog of the target compound, with an ethyl group replacing the methyl ester.
  • Molecular Formula: C₇H₁₃NO₂S (vs. C₆H₁₁NO₂S for the methyl ester).
  • Key Differences: Molecular Weight: Higher by 28 g/mol due to the ethyl group.

4-Thiophen-3-yl-1H-pyrrole-3-carboxylic Acid Methyl Ester (CAS 188524-70-1)

  • Structure : Combines a pyrrole-thiophene aromatic system with a methyl ester group.
  • Molecular Formula: C₁₀H₉NO₂S.
  • Key Differences: Aromaticity vs. Physicochemical Properties: Higher boiling point (315.1°C) and density (1.2 g/cm³) compared to aliphatic thiomorpholine derivatives, likely due to increased molecular mass and aromatic stacking.

Complex Thiomorpholine Derivatives

  • Example : cis-(1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride (CAS 171752-68-4).
  • Structure : Incorporates fused pyridoindole and methylenedioxyphenyl moieties alongside the thiomorpholine core.
  • Molecular Formula : C₂₀H₁₈N₂O₄·HCl.
  • Key Differences: Molecular Complexity: Extended aromatic systems and additional functional groups likely enhance target specificity (e.g., CNS or enzyme inhibition). Pharmacological Potential: The hydrochloride salt form improves water solubility, a critical factor for drug delivery.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Reference
(3R)-Thiomorpholine-3-carboxylic acid methyl ester C₆H₁₁NO₂S 161.22 (calculated) Chiral thiomorpholine, methyl ester Hypothetical: Drug intermediates N/A
Ethyl thiomorpholine-3-carboxylate C₇H₁₃NO₂S 189.25 Ethyl ester, racemic mixture Synthetic intermediates
4-Thiophen-3-yl-1H-pyrrole-3-carboxylic acid methyl ester C₁₀H₉NO₂S 207.25 Pyrrole-thiophene system, methyl ester Material science, drug discovery
cis-(1R,3R)-pyridoindole thiomorpholine derivative C₂₀H₁₈N₂O₄·HCl 386.83 Fused aromatic systems, hydrochloride CNS-targeted therapeutics

Key Research Findings and Implications

Ester Group Impact : Methyl esters (vs. ethyl) may favor faster metabolic hydrolysis, a critical factor in prodrug design.

Chirality : The (3R) configuration could influence enantioselective interactions with biological targets, though experimental validation is needed.

Structural Hybrids : Combining thiomorpholine with aromatic systems (e.g., pyrrole-thiophene) enhances diversity for structure-activity relationship (SAR) studies.

Biological Activity

(3R)-Thiomorpholine-3-carboxylic acid methyl ester, also known as methyl thiomorpholine-3-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for (3R)-thiomorpholine-3-carboxylic acid methyl ester is C6H11NO2SC_6H_{11}NO_2S. Its structure features a thiomorpholine ring, which contributes to its biological activity by influencing molecular interactions with biological targets.

Synthesis

The synthesis of (3R)-thiomorpholine-3-carboxylic acid methyl ester typically involves the reaction of thiomorpholine with carboxylic acid derivatives. Various synthetic routes have been reported, emphasizing the compound's versatility as a building block in drug development and organic synthesis .

Antimicrobial Activity

Research has demonstrated that (3R)-thiomorpholine-3-carboxylic acid methyl ester exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain IC50 (μM) Notes
Escherichia coli256Moderate activity observed
Pseudomonas aeruginosa512Potent inhibition at higher concentrations
Staphylococcus aureus44Significant activity against MRSA

The mechanism by which (3R)-thiomorpholine-3-carboxylic acid methyl ester exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. This is supported by studies showing that compounds with similar structures can inhibit DNA synthesis and cause cell death through the generation of reactive species .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by researchers at the University of Bristol highlighted the compound's effectiveness against resistant strains of bacteria. The compound was found to enhance the efficacy of standard antibiotics when used in combination therapy, indicating potential for use in treating resistant infections .
  • Pharmaceutical Applications : The compound has been utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to penetrate biological membranes makes it a candidate for drug development aimed at central nervous system disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-thiomorpholine-3-carboxylic acid methyl ester
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